8S-Cabergoline 8S-Cabergoline
Brand Name: Vulcanchem
CAS No.: 856676-33-0
VCID: VC0032286
InChI: InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1
SMILES: CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Molecular Formula: C26H37N5O2
Molecular Weight: 451.615

8S-Cabergoline

CAS No.: 856676-33-0

Cat. No.: VC0032286

Molecular Formula: C26H37N5O2

Molecular Weight: 451.615

* For research use only. Not for human or veterinary use.

8S-Cabergoline - 856676-33-0

Specification

CAS No. 856676-33-0
Molecular Formula C26H37N5O2
Molecular Weight 451.615
IUPAC Name (6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1
Standard InChI Key KORNTPPJEAJQIU-XKCSPQBFSA-N
SMILES CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Introduction

Chemical Identity and Structure

Molecular Characteristics

8S-Cabergoline, identified by CAS number 856676-33-0, is formally known as (6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide . It is also referred to as (8α)-N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-ergoline-8-carboxamide in some contexts . The compound has a molecular formula of C26H37N5O2 and a precise molecular weight of 451.6 g/mol as determined by computational analysis .

The "8S" designation specifically refers to the stereochemistry at the 8-position of the ergoline ring system, which is critical for its biological activity and receptor interactions. This stereochemical configuration features a specific three-dimensional arrangement that contributes to its unique pharmacological profile.

Physical and Chemical Properties

Like the general cabergoline compound, 8S-Cabergoline presents as a white powder with distinct solubility characteristics critical for pharmaceutical formulation and analysis. It demonstrates solubility in ethyl alcohol, chloroform, and N,N-dimethylformamide (DMF), while being slightly soluble in 0.1N hydrochloric acid . The compound shows very slight solubility in n-hexane and is effectively insoluble in water . These solubility properties have important implications for both pharmaceutical preparations and analytical methodology development.

Analytical Characterization

Reference Standard Applications

8S-Cabergoline serves as a fully characterized chemical compound used as a reference standard for the active pharmaceutical ingredient (API) cabergoline . This standard plays a crucial role in analytical method development, method validation (AMV), and Quality Control (QC) applications throughout the synthesis and formulation stages of drug development . The reference standard complies with regulatory guidelines and provides traceability against established pharmacopeial standards including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) .

Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific method for detecting and quantifying cabergoline compounds, including the 8S stereoisomer. The analytical parameters established for cabergoline detection via LC-MS/MS are detailed in Table 1.

Table 1: LC-MS/MS Parameters for Cabergoline Analysis

ParameterValue
Precursor ion (Q1)452.3 m/z
Product ion (Q3)381.2 m/z
Dwell time0.2 s
Collision energy25 V
Ion modeESI+
Fragmentor voltage135 V
Capillary voltage3000 V

The method demonstrates excellent linearity in the range of 2.00 to 200.00 pg/mL, with correlation coefficients (r) consistently exceeding 0.99, which is essential for accurate quantification in both research and clinical applications .

Pharmacological Properties

Receptor Binding Profile

Cabergoline, including the 8S stereoisomer, functions as a long-acting dopamine receptor agonist with particularly high affinity for D2 receptors . This receptor selectivity is fundamental to its therapeutic mechanism. Receptor-binding studies have established that cabergoline exhibits relatively low affinity for dopamine D1 receptors, α1- and α2-adrenergic receptors, and 5-HT1- and 5-HT2-serotonin receptors, contributing to its specific pharmacological profile .

The importance of stereochemistry at the 8-position of ergoline compounds has been demonstrated in studies with related molecules. Research on lisuride, another ergoline derivative, has shown that 8S-lisuride demonstrates dramatically higher potency than its epimeric counterpart 8R-lisuride at histamine H1 receptors . This finding suggests that the stereochemistry at the 8-position in ergoline derivatives like cabergoline significantly impacts receptor selectivity, binding affinity, and ultimately pharmacological potency.

Mechanism of Action

The primary mechanism through which cabergoline exerts its therapeutic effects involves direct inhibition of prolactin secretion by pituitary lactotrophs . This action occurs primarily through binding to D2 dopamine receptors. The secretion of prolactin by the anterior pituitary is predominantly under hypothalamic inhibitory control, mediated through dopamine release by tuberoinfundibular neurons .

In vitro studies have conclusively demonstrated that cabergoline exercises a direct inhibitory effect on prolactin secretion by rat pituitary lactotrophs . Additional evidence from studies showing decreased serum prolactin levels in reserpinized rats further supports its dopaminergic mechanism of action . These findings collectively establish the pharmacological basis for the clinical applications of 8S-cabergoline and related compounds.

Clinical Applications and Efficacy

Management of Hyperprolactinemia

Cabergoline, including the 8S stereoisomer, is primarily indicated for the treatment of hyperprolactinemia, a condition characterized by excessive prolactin levels in the bloodstream . This condition commonly results from prolactin-secreting pituitary adenomas (prolactinomas), medication side effects, or other disorders affecting pituitary function.

Clinical studies have established cabergoline's significant efficacy in normalizing prolactin levels in hyperprolactinemic patients. In a placebo-controlled study with 188 subjects, cabergoline produced a clear dose-related decrease in serum prolactin levels. Normalization was achieved after just 4 weeks of treatment in varying percentages of patients depending on dosage: 29% at 0.125 mg twice weekly, 76% at 0.5 mg twice weekly, 74% at 0.75 mg twice weekly, and 95% at 1.0 mg twice weekly . These results demonstrate both the efficacy and dose-dependency of the therapeutic response.

Efficacy in Treatment-Resistant Cases

For patients with prolactinomas resistant to standard cabergoline dosing regimens, individualized high-dose treatment protocols have shown promising results. In a prospective study examining high-dose cabergoline treatment for prolactinomas, researchers achieved prolactin normalization in 95% of previously untreated or treatment-intolerant patients within 6 months . Even among patients previously classified as resistant to dopamine agonists, 58% achieved normal prolactin levels within the same timeframe .

The mean cabergoline doses required for prolactin normalization varied significantly by patient group:

  • 2.0 ± 0.3 mg/week in previously untreated patients

  • 0.9 ± 0.1 mg/week in patients intolerant to previous treatments

  • 5.2 ± 0.6 mg/week in patients resistant to previous treatments

These findings suggest that individualized dosing strategies, potentially including doses exceeding 3 mg/week, may be necessary for optimal management of patients with resistant prolactinomas .

Adjunctive Therapy in Acromegaly

Beyond its primary application in hyperprolactinemia, cabergoline has demonstrated efficacy as an adjunctive therapy for patients with acromegaly inadequately controlled on somatostatin analogs (SSAs). In a clinical study, adding cabergoline to existing SSA treatment resulted in insulin-like growth factor 1 (IGF-1) normalization in 42% of patients previously uncontrolled on SSA monotherapy .

The effects of combination therapy are summarized in Table 2, showing statistically significant improvements across multiple parameters.

Table 2: Effect of Cabergoline Add-on Therapy in Acromegaly Patients

ParameterBefore CabergolineAfter Cabergolinep-value
Mean GH (ng/mL)2.64 ± 1.791.34 ± 0.99<0.0001
Mean IGF-1 (ng/mL)432.92 ± 155.61292.52 ± 126.15<0.0001
Prolactin (ng/mL)19.26 ± 19.691.47 ± 3.07<0.0001
GH reduction (%)-34-
IGF-1 reduction (%)-32-

This data demonstrates that cabergoline provides significant biochemical improvements when added to SSA therapy in acromegaly patients, with particularly pronounced benefits in the reduction of prolactin levels . The percentage reductions in GH and IGF-1 were significantly greater in patients who achieved complete biochemical control compared to those with partial response, suggesting the potential for identifying likely responders to combination therapy.

8S-Cabergoline represents a significant stereoisomer of cabergoline with distinctive chemical characteristics and pharmacological properties that contribute to its clinical utility. As a reference standard, it plays an essential role in analytical method development and quality control for cabergoline pharmaceutical products. The stereochemistry at the 8-position appears to influence its receptor binding profile and pharmacological activity, although additional research specifically focused on the 8S stereoisomer would enhance our understanding of these structure-activity relationships.

From a clinical perspective, cabergoline has demonstrated substantial efficacy in treating hyperprolactinemia, with dose-dependent normalization of prolactin levels across various patient populations. Its emerging role as an adjunctive therapy in conditions like acromegaly further expands its therapeutic potential. The individualized dosing approach, particularly for treatment-resistant cases, highlights the importance of personalized medicine in optimizing therapeutic outcomes.

Future research directions should include more detailed characterization of the specific properties and activities of 8S-Cabergoline compared to other stereoisomers, exploration of structure-activity relationships, optimization of dosing regimens for various indications, and investigation of potential new therapeutic applications based on its unique receptor binding profile and pharmacological mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator